Mass Shift Discrimination for LC-MS/MS Quantitation
Atreleuton-d4 contains four deuterium atoms on the 4-fluorophenyl ring, resulting in a molecular weight of 322.39 g/mol compared to 318.37 g/mol for non-deuterated Atreleuton . This +4 Da mass differential provides baseline-resolved MS detection without altering chromatographic retention time, fulfilling the essential criterion for a stable isotope-labeled internal standard in quantitative bioanalysis [1].
| Evidence Dimension | Molecular weight differential for MS detection |
|---|---|
| Target Compound Data | 322.39 g/mol (C16H11D4FN2O2S) |
| Comparator Or Baseline | 318.37 g/mol (C16H15FN2O2S) |
| Quantified Difference | +4.02 Da (1.26% increase) |
| Conditions | High-resolution mass spectrometry (HRMS) or triple quadrupole LC-MS/MS |
Why This Matters
The +4 Da mass shift is sufficient for unequivocal mass discrimination while preserving near-identical physicochemical properties, enabling the deuterated compound to serve as an ideal internal standard that corrects for matrix effects, extraction recovery, and ionization efficiency in plasma and tissue homogenates.
- [1] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. View Source
